molecular formula C8H7F2NO3 B2845860 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid CAS No. 2008444-82-2

2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Cat. No.: B2845860
CAS No.: 2008444-82-2
M. Wt: 203.145
InChI Key: BNTCVKNJNASDTE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid ( 2008444-82-2) is a high-purity organic compound characterized by the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . This molecule features a 6-methoxypyridine ring linked to a difluoroacetic acid moiety, a structure confirmed by its SMILES notation COC1=NC=C(C=C1)C(C(=O)O)(F)F . This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. While specific biological data for this entity is not widely published in the available literature, its core structure is highly relevant in modern pharmacology. The 2-methoxypyridine sulfonamide motif is a recognized pharmacophore in the development of potent PI3K/mTOR dual inhibitors . Such inhibitors are a major focus in oncology research, as they target the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critically dysregulated in many cancers and plays a key role in cell proliferation, survival, and metabolism . Researchers can utilize this carboxylic acid as a key synthetic intermediate for constructing more complex molecules, such as amide-coupled derivatives, which can be designed to interact with specific enzymatic targets. Its primary research value lies in its potential application in the synthesis of novel therapeutic agents, particularly in the exploration of next-generation kinase inhibitors. Safety Note: This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-6-3-2-5(4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTCVKNJNASDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008444-82-2
Record name 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxylic acid as the starting material.

  • Halogenation: The carboxylic acid group is halogenated to introduce fluorine atoms, resulting in the formation of difluoroacetic acid derivatives.

  • Coupling Reaction: The halogenated compound undergoes a coupling reaction with a suitable boronic acid derivative under Suzuki-Miyaura cross-coupling conditions.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various fluorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antibacterial and antifungal properties. Preliminary studies suggest that it can interact with various biological targets, influencing metabolic pathways. The unique structure allows for interactions with enzyme active sites or receptor sites, potentially modulating their activity.

Biochemical Studies

In biochemical research, 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid is utilized to investigate enzyme inhibition and metabolic pathways. Its ability to serve as a building block for more complex organic molecules makes it valuable for synthesizing novel therapeutic agents.

Agricultural Applications

The compound is also being explored for its applications in agrochemicals. The presence of fluorine enhances its efficacy as a pesticide or herbicide by improving the stability and bioactivity of the resulting compounds.

Case Studies

Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound against various strains of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent.

Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could effectively reduce enzyme activity, which may lead to therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations in Pyridine-Based Difluoroacetic Acids

The target compound is part of a broader family of pyridine-substituted difluoroacetic acids. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Data Source
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid C₉H₈F₂NO₃ 204.06 6-methoxy on pyridin-3-yl
Difluoro(3-methylpyridin-2-yl)acetic acid C₈H₇F₂NO₂ 187.14 3-methyl on pyridin-2-yl
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid C₈H₇F₂NO₂ 187.15 4-methyl on pyridin-2-yl
2,2-Difluoro-2-(phenylthio)acetic acid C₈H₆F₂O₂S 204.19 Phenylthio substituent

Structural Insights :

  • Electron-Withdrawing vs.
  • Regioselectivity : Substituent position (e.g., 3-methyl vs. 4-methyl on pyridine) affects steric and electronic interactions, as seen in divergent synthetic yields and applications .

Physicochemical and Functional Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 141.8 Ų for [M+H]⁺) suggest a compact structure compared to bulkier analogs, impacting its chromatographic retention and ion mobility .
  • Solubility and Bioavailability : The methoxy group may enhance aqueous solubility relative to methyl or halogenated analogs, as seen in related pyridine derivatives .
  • Reactivity : Difluoroacetic acids with electron-rich substituents (e.g., methoxy) are less electrophilic than those with electron-withdrawing groups (e.g., nitro), influencing their utility in coupling reactions .

Biological Activity

2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects, supported by data from recent studies.

Chemical Structure and Properties

The compound features a difluorinated acetic acid moiety linked to a methoxypyridine structure. This unique combination enhances its interaction with biological targets, which may influence various metabolic pathways.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Preliminary studies have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been tested against common fungal pathogens, showing significant inhibition of growth at concentrations comparable to established antifungals. Further studies are necessary to elucidate the specific mechanisms of action against fungal organisms.

The biological activity of this compound is believed to result from its ability to interact with specific enzyme active sites or receptor sites within microbial cells. Initial interaction studies suggest binding affinity towards key metabolic enzymes, which may disrupt essential cellular processes .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound in vitro. The results indicated that the compound significantly inhibited bacterial growth across multiple strains, with varying degrees of potency. The study highlighted the potential for this compound to be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of various analogues derived from this compound. The findings revealed that modifications in the pyridine ring could enhance biological activity. Compounds with additional functional groups exhibited improved potency against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid, and what are their critical reaction conditions?

  • Methodological Answer : Synthesis typically involves three stages: (1) constructing the pyridine ring via Suzuki coupling using 6-methoxy-3-bromopyridine and a boronic acid derivative ; (2) fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions (e.g., DCM, 0°C to room temperature) to introduce difluoro groups ; (3) acidic hydrolysis of ester intermediates (e.g., using HCl or TFA) to yield the acetic acid moiety . Key challenges include controlling regioselectivity during fluorination and minimizing side reactions.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/19F NMR : Confirm fluorine substitution patterns and methoxy group integration .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .
  • Elemental Analysis : Validate empirical formula (C9H7F2NO3) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., HF byproducts from fluorination) .
  • Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and regioselectivity of fluorination in this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for fluorination .
  • Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) to predict reaction rates and selectivity .
  • Machine Learning : Train models on fluorination reaction datasets to recommend optimal reagent ratios and temperatures .

Q. How can researchers resolve contradictions in biological activity data across different enzymatic assays?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and fluorometric assays for enzymatic inhibition .
  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific interference .
  • Metabolic Stability Testing : Use liver microsomes to rule out compound degradation during prolonged incubations .

Q. What is the impact of fluorine substitution on the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :

  • Lipophilicity (LogP) : Measure via shake-flask method; fluorination typically reduces LogP, enhancing aqueous solubility .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS to assess CYP450-mediated oxidation .
  • Plasma Protein Binding : Use ultrafiltration to determine free fraction, critical for dose-response modeling .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
  • Mutagenesis : Engineer enzyme active-site mutants to validate interaction hypotheses .

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